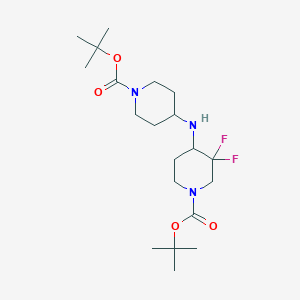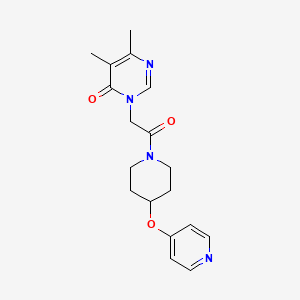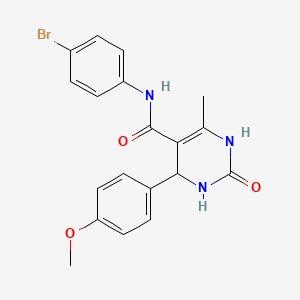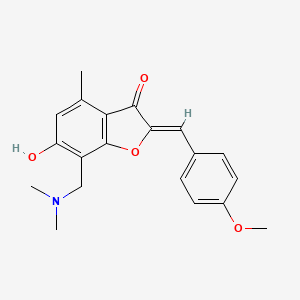
N-cyclopropyl-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This structure is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mécanisme D'action
Target of Action
The primary target of N-cyclopropyl-1,3,4-oxadiazol-2-amine is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is essential for the proper functioning of the nervous system.
Mode of Action
This compound interacts with acetylcholinesterase by binding to the crucial amino acids present at the catalytic active site and peripheral anionic site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to an increase in its concentration.
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway, which plays a crucial role in memory, learning, and other cognitive functions . The increase in acetylcholine concentration enhances cholinergic transmission, which can have various downstream effects, including improved cognitive function.
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine concentration. This increase can enhance cholinergic transmission, potentially improving cognitive function . Therefore, this compound and its derivatives may be potential drug candidates for the treatment of Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . Another approach involves the reaction of cyclopropyl hydrazine with carbonyl compounds followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds .
Applications De Recherche Scientifique
N-cyclopropyl-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-aryl-1,3,4-oxadiazol-2-amines: These compounds share a similar core structure but differ in the substituents attached to the oxadiazole ring.
1,2,4-oxadiazoles: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring but exhibit similar biological activities.
Uniqueness
N-cyclopropyl-1,3,4-oxadiazol-2-amine is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it a valuable scaffold for designing new molecules with enhanced biological activities and selectivity .
Propriétés
IUPAC Name |
N-cyclopropyl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-4(1)7-5-8-6-3-9-5/h3-4H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXJYXKBYJTWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2821088.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2821091.png)



![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2821095.png)


![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2821101.png)
![ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2821102.png)



![2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2821107.png)
